REACTION_CXSMILES
|
O.C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.[Cl:25][C:26]1([Cl:35])[CH:33]2[CH:28]([CH2:29][CH2:30][CH:31]=[CH:32]2)[C:27]1=[O:34]>C(O)C>[Cl:25][C:26]1([Cl:35])[C@@H:33]2[C@@H:28]([CH2:29][CH2:30][CH:31]=[CH:32]2)[C:27]1=[O:34].[Cl:25][C:26]1([Cl:35])[C@H:33]2[C@H:28]([CH2:29][CH2:30][CH:31]=[CH:32]2)[C@@H:27]1[OH:34]
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
sucrose
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(C2CCC=CC12)=O)Cl
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
sucrose
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
32 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 32° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 45 minutes the reaction mixture
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
to remove the yeast, which
|
Type
|
WASH
|
Details
|
was washed with acetone
|
Type
|
WASH
|
Details
|
The combined product was washed several times with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
the organic washings combined filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 5% acetone in hexane
|
Type
|
TEMPERATURE
|
Details
|
initially and gradually increasing the proportion of acetone to 100%
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C([C@@H]2CCC=C[C@H]12)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1([C@H]([C@H]2CCC=C[C@@H]12)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |